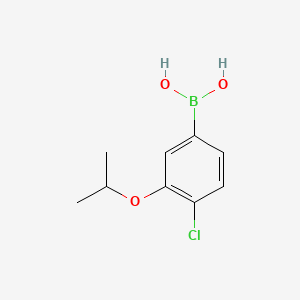

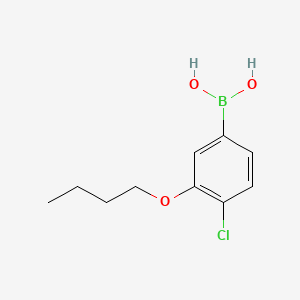

4-氯-3-异丙氧基苯硼酸

货号 B594789

CAS 编号:

1256346-35-6

分子量: 214.452

InChI 键: PGZPHNQXYVBXAQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-isopropoxyphenylboronic acid is a chemical compound used in various chemical reactions . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors . It is also used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones .

Synthesis Analysis

Boronic acids, including 4-Chloro-3-isopropoxyphenylboronic acid, are considered relatively simple and well-known to prepare . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

The molecular formula of 4-Chloro-3-isopropoxyphenylboronic acid is C9H12BClO3 . The InChIKey is PJBWTULFEPFOEB-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CC(=C(C=C1)OC©C)Cl)(O)O .Chemical Reactions Analysis

4-Chloro-3-isopropoxyphenylboronic acid is used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones . It is also used in Rhodium-catalyzed asymmetric arylation of alkenylheterocycles and Stereoselective and regioselective rhodium-catalyzed carbometalation of ynamides .Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-3-isopropoxyphenylboronic acid is 214.45 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 .科学研究应用

Suzuki–Miyaura Coupling

- Scientific Field: Organic Chemistry

- Application Summary: “4-Chloro-3-isopropoxyphenylboronic acid” is used as a reagent in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .

- Methods of Application: The SM coupling involves the reaction of an organoboron compound, like “4-Chloro-3-isopropoxyphenylboronic acid”, with a halide or pseudohalide using a palladium catalyst . The reaction conditions are generally mild and tolerant of many functional groups .

- Results/Outcomes: The SM coupling has been successful in creating a variety of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .

Preparation of Alkyl- and Aryl Quinones

- Scientific Field: Organic Chemistry

- Application Summary: “4-Chloro-3-isopropoxyphenylboronic acid” can be used as a reactant for the preparation of alkyl- and aryl quinones .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes: The outcomes of this application are not provided in the source .

Preparation of Alkyl- and Aryl Quinones via Silver Nitrate-Catalyzed Coupling with Quinones

- Scientific Field: Organic Chemistry

- Application Summary: “4-Chloro-3-isopropoxyphenylboronic acid” can be used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes: The outcomes of this application are not provided in the source .

Rhodium-Catalyzed Asymmetric Arylation of Alkenylheterocycles

- Scientific Field: Organic Chemistry

- Application Summary: “4-Chloro-3-isopropoxyphenylboronic acid” can be used as a reactant for rhodium-catalyzed asymmetric arylation of alkenylheterocycles .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes: The outcomes of this application are not provided in the source .

Stereoselective and Regioselective Rhodium-Catalyzed Carbometalation of Ynamides

- Scientific Field: Organic Chemistry

- Application Summary: “4-Chloro-3-isopropoxyphenylboronic acid” can be used as a reactant for stereoselective and regioselective rhodium-catalyzed carbometalation of ynamides .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes: The outcomes of this application are not provided in the source .

Preparation of Alkyl- and Aryl Quinones via Silver Nitrate-Catalyzed Coupling with Quinones

- Scientific Field: Organic Chemistry

- Application Summary: “4-Chloro-3-isopropoxyphenylboronic acid” can be used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes: The outcomes of this application are not provided in the source .

安全和危害

属性

IUPAC Name |

(4-chloro-3-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZPHNQXYVBXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681671 |

Source

|

| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-isopropoxyphenylboronic acid | |

CAS RN |

1256346-35-6 |

Source

|

| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

5-Methoxy-7-phenylimidazo[1,2-a]pyridine

1207840-39-8

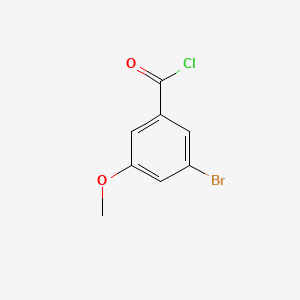

3-Bromo-5-methoxybenzoyl chloride

1261582-04-0

(3-Butoxy-4-chlorophenyl)boronic acid

1256346-36-7

![5-Methoxy-7-phenylimidazo[1,2-a]pyridine](/img/structure/B594709.png)

![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)

![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)